4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound with significant relevance in medicinal chemistry. Its structure comprises a fused isoxazole and pyridine ring system, characterized by two chlorine atoms and a methyl group attached to the isoxazole moiety. This compound is identified by its Chemical Abstracts Service number 58315-12-1 and has a molecular formula of CHClNO, with a molecular weight of approximately 203.025 g/mol.
The compound falls under the classification of isoxazole derivatives, which are known for their diverse biological activities. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom, and their derivatives often exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine has been studied for its potential applications in drug development due to its unique structural characteristics and biological activity profiles .
The synthesis of 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors containing both isoxazole and pyridine functionalities. For instance, starting materials such as 2-chloro-3-nitropyridine can be subjected to reactions that lead to the formation of the isoxazole ring through processes like nucleophilic substitution or cycloaddition reactions.
A notable synthetic route includes the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative, which can then undergo nitration followed by reduction to yield intermediates that can be further processed into the desired isoxazole structure . This approach emphasizes the importance of selecting suitable starting materials and reaction conditions to optimize yield and purity.
The molecular structure of 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine features a fused bicyclic system where the isoxazole ring is directly connected to the pyridine ring. The presence of chlorine atoms at positions 4 and 6 on the isoxazole ring contributes to its chemical reactivity and biological activity.
Key structural data include:
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine can participate in various chemical reactions due to its electrophilic nature. It may undergo nucleophilic substitution reactions at the chlorine positions or engage in cycloaddition reactions with suitable nucleophiles.
The reactivity profile can be influenced by substituents on the pyridine or isoxazole rings. For example, substitution patterns can affect the compound's ability to act as a ligand in coordination chemistry or as an intermediate in further synthetic transformations.
The mechanism of action for compounds like 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine often involves interactions with biological targets such as enzymes or receptors. The presence of halogen atoms enhances lipophilicity and may facilitate binding interactions within active sites.
Research indicates that similar compounds exhibit inhibitory activity against specific enzymes involved in cancer pathways or inflammatory processes. The precise mechanism would depend on the target enzyme's structure and the compound's binding affinity .
While specific physical property data such as boiling point or melting point are not readily available for 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine, general characteristics can be inferred from its molecular structure. It is expected to be a solid at room temperature given its molecular weight.
The compound's chemical properties include:
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting cancer or inflammatory diseases. Its unique structural features make it an attractive candidate for further research into its biological activity and mechanism of action . Additionally, it may serve as an intermediate in synthesizing more complex heterocyclic compounds with enhanced pharmacological properties.
The compound designated as 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine belongs to the fused bicyclic heterocycles, where systematic naming precisely defines its molecular architecture. The parent scaffold consists of an isoxazole ring (five-membered O,N-heterocycle) fused to a pyridine ring (six-membered nitrogen heterocycle) at specific bond positions. The bracketed notation [5,4-b] indicates the fusion occurs between:
This fusion pattern critically distinguishes it from isomers such as:
The molecular formula C₇H₄Cl₂N₂O is shared among dichlorinated methylisoxazolopyridine isomers, necessitating precise ring fusion descriptors to avoid ambiguity. Substituent numbering follows the fused system:
Table 1: Nomenclature and Structural Differentiation of Key Isoxazolopyridine Isomers
Compound Name | Ring Fusion Pattern | CAS Registry Number | Molecular Formula |
---|---|---|---|
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine | Pyridine C3-C4 + Isoxazole C3-C4-C5 | 641933 (PubChem CID) | C₇H₄Cl₂N₂O |
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine | Pyridine C4-C5 + Isoxazole C4-C5 | 136888-26-1 / 58315-12-1 | C₇H₄Cl₂N₂O |
3-Methylisoxazolo[4,5-b]pyridine | Pyridine C2-C3 + Isoxazole C4-C5 | 564748 (PubChem CID) | C₇H₆N₂O |
Synonyms for the title compound include systematic variants like 3-Methyl-4,6-dichloroisoxazolo[5,4-b]pyridine, while registry identifiers (PubChem CID: 641933) provide unique database references [2].
Isoxazolopyridines emerged as synthetic targets following foundational work on pyridine heterocycles. Pyridine itself was first isolated in 1849 by Anderson from bone pyrolysis, with its structure resolved decades later . The Hantzsch pyridine synthesis (1881) enabled functionalized derivatives, while 20th-century heterocyclic chemistry explored fused systems like isoxazolopyridines for their bioactive potential [8].
Early synthetic routes to 3-methylisoxazolopyridines were reported in the 1980s, with Camparini et al. (1982) describing dichloro-substituted analogs. Their studies noted unusual reactivity patterns, such as enhanced methoxydechlorination rates compared to simple chloropyridines, attributed to the electron-deficient fused system [8]. Commercial availability of closely related compounds (e.g., 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine) through suppliers like Parchem and Sigma-Aldrich by the early 2000s facilitated broader pharmacological exploration [1] [5]. The [5,4-b] isomer remains less documented, suggesting opportunities for novel methodology development.
Isoxazolopyridines serve as nitrogen-rich bioisosteres for ubiquitous heterocycles like indoles, benzimidazoles, and quinazolines. Key analog classes include:
Bioisosteric relationships stem from:
Table 2: Representative Isoxazolopyridine Analogs and Key Properties
Analog Structure | Molecular Formula | Key Features | Potential Bioisosteric Replacement For |
---|---|---|---|
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₂H₈N₂O₄ | Heteroaryl appendage; carboxylic acid pharmacophore | Indole-5-carboxylic acids |
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid | C₁₄H₉FN₂O₃ | Aryl extension; halogenated biaryl motif | 2-Phenylquinoline-4-carboxylic acids |
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine | C₇H₄Cl₂N₂O | Regioisomeric core; halogen handles | 4,6-Dichlorobenzimidazole |
Crystallographic studies of related fused systems (e.g., C₁₈H₁₂Cl₂N₄ structures) reveal planar geometries with intermolecular interactions dominated by π-stacking and halogen contacts, rationalizing solid-state stability [10]. The title compound’s electronic profile, characterized by calculated LogP ≈ 2.84 (similar to [4,5-c] isomer) and topological polar surface area ~38.9 Ų, aligns with CNS-active scaffolds [4] [9].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: